molecular formula C10H22ClN B1679717 Propylhexedrine hydrochloride CAS No. 1007-33-6

Propylhexedrine hydrochloride

Cat. No.: B1679717
CAS No.: 1007-33-6
M. Wt: 191.74 g/mol
InChI Key: WLEGHNSHAIHZPS-UHFFFAOYSA-N
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Description

Propylhexedrine (hydrochloride) is an alkylamine primarily utilized as a topical nasal decongestant. It is commonly sold under the brand name Benzedrex. Propylhexedrine was first used medically in 1949 and has been used primarily within the United States since then . It provides temporary relief for nasal congestion due to colds, allergies, and allergic rhinitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylhexedrine can be synthesized through the catalytic hydrogenation of methamphetamine. The process involves the reduction of the double bond in methamphetamine to form the saturated compound, propylhexedrine. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, the production of propylhexedrine involves similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt form is then prepared by reacting propylhexedrine with hydrochloric acid, resulting in propylhexedrine (hydrochloride) .

Chemical Reactions Analysis

Types of Reactions

Propylhexedrine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

Propylhexedrine exerts its effects by acting as an alpha-adrenergic agonist. It causes the norepinephrine, dopamine, and serotonin transporters to reverse their direction of flow. This inversion leads to the release of these neurotransmitters from the vesicles to the cytoplasm and from the cytoplasm to the synapse . It also antagonizes the action of VMAT2, causing the release of more neurotransmitters .

Comparison with Similar Compounds

Propylhexedrine is similar in chemical structure to phenylethylamines. Phenylethylamines and substituted phenethylamines are found in the core of many trace amines and sympathomimetic drugs. The main difference is the presence of an alicyclic cyclohexyl group instead of the aromatic phenyl group of a phenethylamine .

Similar Compounds

These compounds share similar sympathomimetic properties but differ in their chemical structure and specific applications .

Properties

IUPAC Name

1-cyclohexyl-N-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEGHNSHAIHZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

101-40-6 (Parent)
Record name Benzedrex hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70873945
Record name (+/-)-Propylhexedrine hydrochloride
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Molecular Weight

191.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007-33-6, 6192-95-6
Record name Cyclohexaneethanamine, N,α-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007-33-6
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Record name Benzedrex hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylhexedrine dl-form hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylhexedrine hydrochloride
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Record name Propylhexedrine hydrochloride
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Record name (+/-)-Propylhexedrine hydrochloride
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Record name Cyclohexyl(isopropyl)methylammonium chloride
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Record name PROPYLHEXEDRINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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